molecular formula C7H16Cl2N2 B1435090 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 30800-10-3

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B1435090
CAS No.: 30800-10-3
M. Wt: 199.12 g/mol
InChI Key: TVHJTJFJWDUCHJ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol. It is a bicyclic compound containing nitrogen atoms in its structure, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of appropriate diamines with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride typically involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride has various scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological macromolecules and its potential biological activities.

  • Medicine: It may be explored for its therapeutic potential in drug development and as a precursor for the synthesis of active pharmaceutical ingredients.

  • Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

3,9-Diazabicyclo[3.3.1]nonane dihydrochloride is structurally similar to other bicyclic compounds containing nitrogen atoms, such as 3,7-diazabicyclo[3.3.1]nonane dihydrochloride and 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride

Comparison with Similar Compounds

  • 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride

  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride

Properties

IUPAC Name

3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(3-1)9-6;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHJTJFJWDUCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 2
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 3
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 4
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 5
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 6
3,9-Diazabicyclo[3.3.1]nonane dihydrochloride

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